molecular formula C15H16FNO2S B4666430 N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide

N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B4666430
M. Wt: 293.4 g/mol
InChI Key: WOVHVPXCBZONLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFB or DFB-Br, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in various cellular processes.

Mechanism of Action

N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide binds to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in PKC activity and downstream signaling events. The exact mechanism of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide binding to PKC is still unclear, but it is thought to involve interactions with the cysteine-rich C1 domain of the enzyme.
Biochemical and Physiological Effects
The inhibition of PKC by N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell growth and invasion. In neurons, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to protect against ischemic injury and improve cognitive function. In diabetic animals, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide in lab experiments is its selectivity for PKC over other kinases. This allows researchers to specifically target PKC signaling pathways without affecting other signaling pathways. However, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is also known to have off-target effects on other proteins, which can complicate data interpretation. Another limitation of using N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for the use of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide in scientific research. One area of interest is the role of PKC in cancer progression and metastasis. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and further studies are needed to elucidate the underlying mechanisms. Another area of interest is the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to protect against ischemic injury and improve cognitive function, and further studies are needed to determine its potential therapeutic benefits in these diseases. Finally, the development of more potent and selective PKC inhibitors, based on the structure of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, could lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, including those that regulate cell proliferation, differentiation, apoptosis, and metabolism. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit PKC activity in a dose-dependent manner, and its selectivity for PKC over other kinases has been demonstrated in several studies.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11-7-8-15(12(2)9-11)17-20(18,19)10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHVPXCBZONLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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